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Cat. No.: B12417779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Vitamin K1-13C6 as a

stable isotope tracer in pharmacokinetic (PK) research. This document outlines the

background, applications, and detailed protocols for conducting tracer studies to elucidate the

absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1.

Introduction to Vitamin K1-13C6 Tracer Studies
Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation

factors II, VII, IX, and X in the liver.[1][2] Understanding its pharmacokinetic profile is crucial for

optimizing therapeutic interventions and nutritional guidelines. Stable isotope labeling, utilizing

compounds such as Vitamin K1-13C6, offers a powerful methodology for tracing the fate of

Vitamin K1 in vivo without the need for radioactive isotopes.

Vitamin K1-13C6 is a form of Vitamin K1 where six carbon atoms in the molecule have been

replaced with the heavy isotope, carbon-13. This isotopic enrichment allows for its

differentiation from endogenous Vitamin K1 using mass spectrometry-based analytical

techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By administering a known dose of

Vitamin K1-13C6 and subsequently measuring its concentration and that of its metabolites in

biological matrices, researchers can accurately determine key pharmacokinetic parameters.
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Bioavailability Studies: Determine the fraction of an orally administered dose of Vitamin K1

that reaches systemic circulation.

Pharmacokinetic Parameter Determination: Accurately measure parameters such as

maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under

the curve (AUC), half-life (t1/2), and clearance (CL).

Metabolism Studies: Identify and quantify metabolites of Vitamin K1.

Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the

pharmacokinetics of Vitamin K1.

Quantitative Data from Vitamin K1-13C6 Tracer
Studies
The following tables summarize key pharmacokinetic parameters of Vitamin K1 derived from

studies utilizing stable isotope tracers. These values can serve as a reference for designing

and interpreting new studies.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Vitamin K1 in Healthy

Adults

Parameter Value (Mean ± SD) Reference

Fast Phase Half-life (t1/2 α) 0.22 ± 0.14 hours [3][4]

Slow Phase Half-life (t1/2 β) 2.66 ± 1.69 hours [3]

Data from a study where a steady state of plasma Vitamin K1 isotopic enrichment was

achieved using methyl-13C Vitamin K1, followed by an intravenous dose of unlabeled Vitamin

K1 to measure disposal kinetics.

Table 2: Pharmacokinetic Parameters of Orally Administered 13C-labeled Vitamin K1 from Kale

in Healthy Adults
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Parameter Value (Mean) Reference

Dose of 13C-phylloquinone 156 nmol

Peak Plasma 13C-

phylloquinone Concentration

(Cmax)

2.1 nmol/L

Time to Peak Plasma

Concentration (Tmax)
6 - 10 hours

Bioavailability 4.7%

Plasma Half-life 8.8 hours

Tissue Half-life 215 hours

Experimental Protocols
Protocol for a Human Pharmacokinetic Study of Oral
Vitamin K1-13C6
This protocol outlines a typical design for a clinical study to determine the bioavailability and

pharmacokinetic profile of orally administered Vitamin K1-13C6.

1. Study Design:

Participants: A cohort of healthy adult volunteers.

Design: An open-label, single-dose pharmacokinetic study.

Tracer: Vitamin K1-13C6.

2. Materials:

Vitamin K1-13C6 (pharmaceutical grade).

Encapsulation material for oral dosage form.

Standardized meal.
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Blood collection tubes (e.g., EDTA-containing).

Centrifuge.

Freezer (-80°C).

Analytical equipment (LC-MS/MS or GC-MS).

3. Procedure:

Pre-dose:

Participants fast overnight.

A baseline blood sample is collected.

Dosing:

A single oral dose of Vitamin K1-13C6 (e.g., 150-200 nmol) is administered with a

standardized meal to facilitate absorption.

Blood Sampling:

Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10,

12, 24, 48, and 72 hours post-dose).

Sample Processing:

Blood samples are centrifuged to separate plasma.

Plasma is stored at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

Extraction:

Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate Vitamin K1 from

the plasma matrix.
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Chromatography:

Separation is achieved using a reverse-phase C18 column with a suitable mobile phase

gradient.

Mass Spectrometry:

A tandem quadrupole mass spectrometer is used for the detection and quantification of

Vitamin K1-13C6 and endogenous Vitamin K1.

Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

5. Data Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma

concentration-time profiles using non-compartmental analysis.

Protocol for Sample Preparation and LC-MS/MS Analysis
1. Plasma Sample Preparation:

Thaw frozen plasma samples on ice.

To 500 µL of plasma, add an internal standard (e.g., a different isotopologue of Vitamin K1

like Vitamin K1-d7).

Perform protein precipitation by adding a solvent like ethanol or acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

Perform liquid-liquid extraction of the supernatant with a non-polar solvent such as hexane.

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with

a modifier like ammonium formate or formic acid.

Mass Spectrometer: A tandem quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

MRM Transitions:

Vitamin K1: Monitor the specific precursor-to-product ion transition.

Vitamin K1-13C6: Monitor the specific precursor-to-product ion transition, which will have

a mass shift of +6 Da compared to unlabeled Vitamin K1.
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// Edges KH2 -> KO [label="GGCX", color="#EA4335"]; KO -> K [label="VKOR",

color="#4285F4"]; K -> KH2 [label="VKOR", color="#4285F4"]; Glu -> Gla [label="CO2, O2",

color="#34A853"];

// Invisible nodes for positioning {rank=same; KH2; Glu} {rank=same; KO; Gla}

// Edge from cycle to carboxylation KH2 -> Glu [style=invis]; KO -> Gla [style=invis];

// Enzyme nodes GGCX [shape=ellipse, label="γ-Glutamyl\nCarboxylase", fillcolor="#FBBC05",

fontcolor="#202124"]; VKOR [shape=ellipse, label="Vitamin K Epoxide\nReductase",

fillcolor="#FBBC05", fontcolor="#202124"];

// Logical connections to enzymes GGCX -> Glu [style=invis]; VKOR -> KO [style=invis]; }

enddot Caption: The Vitamin K cycle and its role in the activation of clotting factors.

// Nodes Dose [label="Administered Dose of\nVitamin K1-13C6", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"]; Absorption [label="Absorption", fillcolor="#FFFFFF",

fontcolor="#202124"]; Distribution [label="Distribution", fillcolor="#FFFFFF",

fontcolor="#202124"]; Metabolism [label="Metabolism", fillcolor="#FFFFFF",

fontcolor="#202124"]; Excretion [label="Excretion", fillcolor="#FFFFFF", fontcolor="#202124"];

PlasmaConc [label="Plasma Concentration\nof Vitamin K1-13C6", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"]; PK_Params [label="Pharmacokinetic

Parameters\n(Cmax, Tmax, AUC, t1/2, CL)", shape=rectangle, style=rounded,

fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Dose -> Absorption [color="#4285F4"]; Absorption -> PlasmaConc [color="#4285F4"];

PlasmaConc -> Distribution [color="#EA4335"]; PlasmaConc -> Metabolism

[color="#FBBC05"]; PlasmaConc -> Excretion [color="#34A853"]; Distribution -> PlasmaConc

[color="#EA4335"]; Metabolism -> Excretion [color="#FBBC05"]; PlasmaConc -> PK_Params

[style=dashed, color="#5F6368"]; } enddot Caption: Logical relationship of ADME processes in

a Vitamin K1-13C6 tracer study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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